Glasdegib

Catalog No.
S001731
CAS No.
1095173-27-5
M.F
C21H22N6O
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glasdegib

CAS Number

1095173-27-5

Product Name

Glasdegib

IUPAC Name

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C21H22N6O/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28)/t16-,19-/m1/s1

InChI Key

SFNSLLSYNZWZQG-VQIMIIECSA-N

SMILES

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N

Solubility

0.02 mg/ml (in the form of di-HCl monohydrate salt)

Synonyms

1-(2-(1H-benzo(d)imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea, Daurismo, glasdegib, PF-04449913

Canonical SMILES

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N

Isomeric SMILES

CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N

Description

The exact mass of the compound Glasdegib is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 mg/ml (in the form of di-hcl monohydrate salt). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Glasdegib is a small molecule inhibitor that targets the smoothened protein, a key component of the Hedgehog signaling pathway. This pathway plays a critical role in embryonic development and tissue repair, but abnormal activation of the pathway has been implicated in the development of several cancers [].

Mode of Action

Glasdegib binds directly to the smoothened protein, preventing it from interacting with other proteins essential for signal transduction. By inhibiting smoothened, Glasdegib disrupts the Hedgehog pathway, thereby blocking the growth and survival of cancer cells that rely on this pathway for their proliferation [].

Glasdegib, commercially known as Daurismo, is a small molecule drug that functions as a potent and selective inhibitor of the hedgehog signaling pathway. It primarily targets the Smoothened receptor, which is crucial in various cellular processes, including the regulation of stem cell maintenance and tissue development. The drug is particularly relevant in oncology, where aberrant activation of the hedgehog pathway is implicated in several malignancies, including acute myeloid leukemia, basal cell carcinoma, and medulloblastoma. Glasdegib is administered orally and is typically used in combination with low-dose cytarabine for treating newly diagnosed acute myeloid leukemia in older adults or those with comorbidities that limit chemotherapy options .

Glasdegib works by inhibiting the hedgehog signaling pathway []. This pathway plays a critical role in embryonic development and tissue repair in adult organisms. However, abnormal activation of this pathway has been linked to various cancers, including AML. By targeting this pathway, Glasdegib disrupts the uncontrolled growth of cancer cells.

The primary chemical structure of glasdegib consists of a benzimidazole moiety linked to a piperidine and a cyanophenyl urea. The molecular formula for glasdegib is C21H22N6OC_{21}H_{22}N_{6}O, with a molecular weight of approximately 374.448 g/mol. Glasdegib undergoes various metabolic transformations, primarily through oxidation and N-demethylation facilitated by cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway results in several metabolites that contribute to its pharmacokinetic profile .

Glasdegib's biological activity is centered around its ability to inhibit the hedgehog signaling pathway. By binding to the Smoothened receptor, it disrupts downstream signaling that promotes cell proliferation and survival in cancerous tissues. This inhibition is particularly significant in cancers where the hedgehog pathway is aberrantly activated. Preclinical studies have demonstrated that glasdegib effectively reduces tumor growth in models of acute myeloid leukemia and other malignancies associated with hedgehog signaling .

Glasdegib has been approved for use in treating newly diagnosed acute myeloid leukemia in adults who are not candidates for intensive chemotherapy. Its application extends beyond hematological malignancies; ongoing research is investigating its potential efficacy against solid tumors and other hematological conditions where hedgehog signaling plays a role. The drug's ability to modulate stem cell behavior also opens avenues for its use in regenerative medicine .

Glasdegib exhibits significant interactions with various metabolic pathways and transporters. It is primarily metabolized by CYP3A4, with minor contributions from CYP2C8 and UGT1A9. Glasdegib has been shown to inhibit several transport proteins, including P-glycoprotein and breast cancer resistance protein, which can affect the pharmacokinetics of co-administered drugs. Clinical studies indicate that while it may alter the absorption rates of certain medications when taken with high-fat meals, significant drug-drug interactions at clinically relevant concentrations are generally not expected .

Several compounds share structural or functional similarities with glasdegib, primarily within the class of hedgehog pathway inhibitors or benzimidazole derivatives:

Compound NameMechanism of ActionIndicationsUnique Features
VismodegibSmoothened inhibitorBasal cell carcinomaFirst hedgehog inhibitor approved for clinical use
SonidegibSmoothened inhibitorBasal cell carcinomaAdministered topically; different formulation
TaladegibSmoothened inhibitorVarious cancersAdvanced formulation; ongoing clinical trials

Glasdegib stands out due to its specific application in acute myeloid leukemia treatment and its unique pharmacokinetic profile characterized by high protein binding and oral bioavailability . Its development was driven by the need for effective therapies targeting pathways critical in hematologic malignancies.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

374.18550935 g/mol

Monoisotopic Mass

374.18550935 g/mol

Boiling Point

Decomposes at 214 ºC

Heavy Atom Count

28

LogP

2.28

Appearance

white solid powder

Melting Point

214 ºC

UNII

K673DMO5H9

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Glasdegib, in combination with cytarabine, is indicated for the treatment of newly diagnosed acute myeloid leukemia in adult patients who are over 75 years old or that have co-morbidities that preclude intensive induction chemotherapy. Acute myeloid leukemia is characterized by abnormal production of myeloblasts, red cells, or platelets. It is considered a cancer of blood and bone marrow and it is the most common type of acute leukemia in adults.
FDA Label
Daurismo is indicated, in combination with low-dose cytarabine, for the treatment of newly diagnosed de novo or secondary acute myeloid leukaemia (AML) in adult patients who are not candidates for standard induction chemotherapy.
Treatment of acute myeloid leukaemia

Livertox Summary

Glasdegib is an orally available small molecule inhibitor of the signaling molecule hedgehog which is used as an antineoplastic agent in the treatment of acute myeloid leukemia. Glasdegib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Pharmacology

In preclinical studies, glasdegib achieved a significant reduction in leukemic stem cell burden in xenograft models and a reduction in cell population expressing leukemic stem cell markers.[A173857] In clinical trials, glasdegib demonstrated a marked downregulation of more than 80% of the expression of glioma-associated transcriptional regulator GL11 in skin. In this same study 8% of the studied individuals with acute myeloid leukemia achieved morphological complete remission while 31% achieved stable disease state.[A173857] The latest clinical trial proved glasdegib to generate an overall survival of 8.3 months which was almost double to what has been observed in patients under low-dose cytarabine treatment. As well, there have been reports of dose-dependent QTc prolongation in patients administered with glasdegib.[L5080]
Glasdegib is an orally bioavailable small-molecule inhibitor of the Hedgehog (Hh) signaling pathway with potential antineoplastic activity. Glasdegib appears to inhibit Hh pathway signaling. The Hh signaling pathway plays an important role in cellular growth, differentiation and repair. Constitutive activation of Hh pathway signaling has been observed in various types of malignancies.

ATC Code

L01XX63
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX63 - Glasdegi

Mechanism of Action

Glasdegib is a potent and selective inhibitor of the hedgehog signaling pathway that acts by binding to the smoothened (SMO) receptor. The hedgehog signaling pathway is involved in maintenance of neural and skin stem cells. In this pathway, the binding of specific ligands to the transmembrane receptor patched (PTCH1) allows the activation of the transcriptional regulators GL11, GL12 and modulation of the gene expression through SMO-mediated signaling. The aberrant activation of the hedgehog pathway is thought to be implicated in the pathogenesis of chronic myeloid leukemia, medulloblastoma and basal cell carcinoma due to the hyperproliferative state that a modification on this pathway will produce.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Frizzled / Smoothened family
Smoothened
SMO [HSA:6608] [KO:K06226]

Pictograms

Health Hazard

Health Hazard

Other CAS

1095173-27-5

Absorption Distribution and Excretion

Glasdegib presents a dose-proportional pharmacokinetic profile which is observed by the presence of a broad dose-proportional maximum plasma concentration. In this study and on a dose of 50 mg, the median time to reach a maximum concentration of 321 ng/ml was of 4 hours with an AUC of 9587 ng.h/ml. The oral bioavailability of glasdegib is reported to be of 55%. In a multiple dose study of 50 mg, the Cmax, tmax and AUC was reported to be 542 ng/ml, 4 h and 9310 ng.h/ml respectively. In this same study, the average concentration at a steady state was of 388 ng/ml. The absorption rates of glasdegib can be modified by the concomitant consumption of a high-fat, high-calorie meal.
From a single oral dose of 100 mg radiolabeled glasdegib, 49% is eliminated in the urine from which 17% is excreted as the unchanged form while 42% is eliminated in feces where 20% represents the unchanged form.
Glasdegib reported volume of distribution in a dose of 50 mg is 225 L. The geometric mean (%CV) apparent volume of distribution (Vz/F) was 188 L (20%) in patients with hematologic malignancies.
The clearance rate of 50 mg of glasdegib is reported to be of 5.22 L/h. The geometric mean (%CV) apparent clearance of 6.45 L/h (25%) following 100 mg once daily dosing in patients with hematologic malignancies.

Metabolism Metabolites

After oral administration, glasdegib was primarily metabolized by CYP3A4 with minor contributions of CYP2C8 and UGT1A9. The amount of unchanged glasdegib in plasma accounts only for 69% of the administered dose.

Wikipedia

Glasdegib
Lithium_selenide

FDA Medication Guides

Daurismo
Glasdegib Maleate
TABLET;ORAL
PFIZER
03/19/2020

Biological Half Life

The reported half-life of glasdegib is of 17.4 hours.

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-09-12
1:Metabolism, excretion and pharmacokinetics of [14C]glasdegib (PF-04449913) in healthy volunteers following oral administration. Lam JL, Vaz A, Hee B, Liang Y, Yang X, Shaik MN.Xenobiotica. 2017 Jan 3:1-13. doi: 10.1080/00498254.2016.1261307. [Epub ahead of print] PMID: 27866461 2:The human Smoothened inhibitor PF-04449913 induces exit from quiescence and loss of multipotent Drosophila hematopoietic progenitor cells. Giordani G, Barraco M, Giangrande A, Martinelli G, Guadagnuolo V, Simonetti G, Perini G, Bernardoni R.Oncotarget. 2016 Aug 23;7(34):55313-55327. doi: 10.18632/oncotarget.10879. PMID: 27486815 Free PMC Article3:Treatment with PF-04449913, an oral smoothened antagonist, in patients with myeloid malignancies: a phase 1 safety and pharmacokinetics study. Martinelli G, Oehler VG, Papayannidis C, Courtney R, Shaik MN, Zhang X, O/'Connell A, McLachlan KR, Zheng X, Radich J, Baccarani M, Kantarjian HM, Levin WJ, Cortes JE, Jamieson C.Lancet Haematol. 2015 Aug;2(8):e339-46. doi: 10.1016/S2352-3026(15)00096-4. Epub 2015 Jul 26. PMID: 26688487

Explore Compound Types